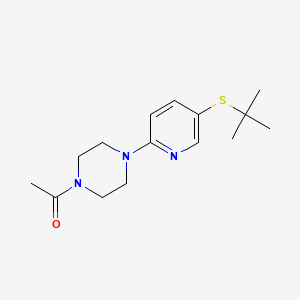

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone

Descripción

1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con una porción de piridina y un grupo terc-butiltio

Propiedades

Fórmula molecular |

C15H23N3OS |

|---|---|

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

1-[4-(5-tert-butylsulfanylpyridin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C15H23N3OS/c1-12(19)17-7-9-18(10-8-17)14-6-5-13(11-16-14)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |

Clave InChI |

FSXBPNKVNJXHAE-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona normalmente implica reacciones orgánicas de varios pasosEl paso final implica el acoplamiento del derivado de piridina con piperazina en condiciones controladas .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Los pasos de purificación como la recristalización y la cromatografía se emplean para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo terc-butiltio se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El anillo de piridina se puede reducir en condiciones específicas para formar derivados de piperidina.

Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden emplear nucleófilos como aminas o haluros de alquilo en condiciones básicas.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de piperidina.

Sustitución: Varios derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.

Medicina: Se ha explorado como un posible compuesto principal para el desarrollo de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de productos químicos especiales y farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las rutas y objetivos exactos pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos similares

terc-Butil (S)-(1-(4-(pirimidin-2-il)piperazin-1-il)propan-2-il)carbamato: Estructura similar con un anillo de pirimidina en lugar de piridina.

terc-Butil 4-(Piperidin-4-ilmetil)piperazina-1-carboxilato: Contiene un anillo de piperidina en lugar de piridina.

Unicidad

1-(4-(5-(terc-Butiltio)piridin-2-il)piperazin-1-il)etanona es única debido a la presencia del grupo terc-butiltio, que imparte propiedades químicas y reactividad específicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación .

Actividad Biológica

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure combining a piperazine ring, a pyridine moiety, and a tert-butylthio group, which enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C15H22N2OS

- Molecular Weight : 278.4 g/mol

- Structure : The presence of the tert-butylthio group is significant as it contributes to the compound's unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone exhibits promising antimicrobial activity . Preliminary studies have shown that this compound interacts with various microbial targets, potentially inhibiting growth or activity. The exact mechanisms remain under investigation but may involve binding to specific enzymes or receptors within microbial cells, leading to altered metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies suggest that it may influence cancer cell proliferation and apoptosis through interactions with cellular signaling pathways. For instance, it has been noted to affect the activity of certain kinases involved in cancer progression, although detailed mechanisms are still being elucidated.

The biological activity of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is thought to involve:

- Enzyme Inhibition : Potential inhibition of key enzymes in microbial and cancerous cells.

- Receptor Interaction : Binding to specific receptors that regulate cell signaling pathways.

Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(2-(tert-butylthio)pyridin-3-yl)piperidine | Structure | Contains a piperidine ring; lacks ethanone functionality |

| 2-(2-tert-butylsulfanylpyridin-3-yl)piperidine | Structure | Similar thio group; different nitrogen heterocycle |

| tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | Structure | Contains boron functionality; different reactivity profile |

This table illustrates how the unique combination of functional groups in 1-(4-(5-(tert-butylthio)pyridin-2-yl)piperazin-1-yl)ethanone may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A recent study demonstrated that 1-(4-(5-(tert-butylthio)pyridin-2-yl)piperazin-1-yl)ethanone showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound induced apoptosis at certain concentrations, suggesting potential as an anticancer agent.

- Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its effects on microbial and cancer cells. Techniques such as molecular docking studies and enzyme kinetics are being employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.